molecular formula C9H11NO3S B6616590 methyl 2-amino-4H,6H,7H-thieno[3,2-c]pyran-3-carboxylate CAS No. 1372985-70-0

methyl 2-amino-4H,6H,7H-thieno[3,2-c]pyran-3-carboxylate

Cat. No.: B6616590
CAS No.: 1372985-70-0
M. Wt: 213.26 g/mol
InChI Key: CIQACDPQEOPNMH-UHFFFAOYSA-N
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Description

Methyl 2-amino-4H,6H,7H-thieno[3,2-c]pyran-3-carboxylate is a heterocyclic compound with a molecular formula of C9H11NO3S and a molecular weight of 213.25 g/mol This compound is characterized by its unique thieno[3,2-c]pyran ring system, which is a fusion of thiophene and pyran rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-4H,6H,7H-thieno[3,2-c]pyran-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-2-thiophenecarboxylate with methyl acetoacetate in the presence of a base, such as sodium ethoxide, followed by cyclization to form the desired thieno[3,2-c]pyran ring .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4H,6H,7H-thieno[3,2-c]pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino or carboxylate positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl 2-amino-4H,6H,7H-thieno[3,2-c]pyran-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-amino-4H,6H,7H-thieno[3,2-c]pyran-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-4H,6H,7H-thieno[3,2-c]pyran-3-carboxylate is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-amino-6,7-dihydro-4H-thieno[3,2-c]pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c1-12-9(11)7-5-4-13-3-2-6(5)14-8(7)10/h2-4,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIQACDPQEOPNMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1COCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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